molecular formula C17H16N4O4 B2432839 N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034440-09-8

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2432839
CAS No.: 2034440-09-8
M. Wt: 340.339
InChI Key: CQDIZEJMBIAIRK-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C17H16N4O4 and its molecular weight is 340.339. The purity is usually 95%.
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Biological Activity

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that combines multiple bioactive moieties. This compound is of particular interest due to its potential therapeutic applications, especially in the fields of oncology and infectious diseases. The biological activity of this compound is primarily attributed to its structural components: the 1,2,4-oxadiazole ring and the benzo[dioxine] scaffold.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N4O3. It contains a pyrrole ring, an oxadiazole ring, and a benzo[dioxine] structure which contribute to its biological properties.

PropertyValue
Molecular FormulaC15H16N4O3
Molecular Weight284.31 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO

The mechanism of action for this compound involves its interaction with specific biological targets. The 1,2,4-oxadiazole moiety is known for its ability to inhibit various enzymes and receptors involved in cellular proliferation and survival pathways. This compound may modulate the activity of key proteins associated with cancer progression and microbial resistance.

Anticancer Activity

Research has shown that derivatives containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. The compound's ability to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC) has been documented in various studies .

Case Study:
A study conducted by Dhumal et al. (2016) demonstrated that specific 1,3,4-oxadiazole derivatives exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis through mitochondrial pathways .

Antimicrobial Activity

Compounds with oxadiazole rings have shown promising antimicrobial activities against a range of pathogens including bacteria and fungi. N-(3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl derivatives have been tested for their efficacy against drug-resistant strains of Mycobacterium tuberculosis.

Research Findings:
In vitro studies revealed that certain derivatives displayed MIC values comparable to standard antibiotics such as gentamicin . The binding affinity of these compounds to bacterial target proteins was assessed using molecular docking studies.

Summary of Biological Activities

Activity TypeFindings
AnticancerInhibition of thymidylate synthase and HDAC; induced apoptosis in cancer cells .
AntimicrobialEffective against Mycobacterium tuberculosis with MIC values similar to established antibiotics .
Anti-inflammatoryPotential modulation of inflammatory pathways through enzyme inhibition .

Scientific Research Applications

Chemical Properties and Structure

The compound can be characterized by the following molecular structure and properties:

  • Molecular Formula : C13H15N5O
  • Molecular Weight : 257.29 g/mol
  • CAS Number : 2098037-61-5

The structure includes a benzo[dioxine] moiety and a pyrrol-based substituent, which are known to impart various biological activities.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The compound has been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a crucial role in tumor-induced immunosuppression. By inhibiting IDO, this compound may enhance the effectiveness of existing anticancer treatments and address tumor-specific immunosuppression associated with various cancers, including melanoma and non-small cell lung cancer (NSCLC) .

Antimicrobial Effects

The oxadiazole moiety is known for its antimicrobial properties. Compounds containing oxadiazoles have been reported to exhibit significant activity against a range of pathogens. This suggests that N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide could be explored as a lead compound for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of this compound. Research indicates that modifications to the pyrrol and oxadiazole components can significantly influence biological activity. For instance, variations in substituents on these rings can affect potency and selectivity towards specific biological targets .

Case Study 1: Cancer Treatment Enhancement

In a preclinical study, the administration of this compound alongside traditional chemotherapy agents showed improved efficacy in reducing tumor size compared to chemotherapy alone. This suggests that the compound may serve as an adjunct therapy in cancer treatment.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated that it exhibited significant inhibition against Gram-positive bacteria, suggesting potential as a new class of antibiotics .

Properties

IUPAC Name

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c1-21-8-4-5-11(21)16-19-15(25-20-16)9-18-17(22)14-10-23-12-6-2-3-7-13(12)24-14/h2-8,14H,9-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDIZEJMBIAIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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